molecular formula C23H34F3N5O7 B3182214 Unii-F7YC3C4yfs CAS No. 291778-77-3

Unii-F7YC3C4yfs

Cat. No. B3182214
M. Wt: 549.5 g/mol
InChI Key: DHQQXRRWRZFGDW-WBAXXEDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-F7YC3C4yfs is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a synthetic derivative of a natural product and has been found to have potential applications in various fields of research.

Scientific Research Applications

Unii-F7YC3C4yfs has potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It is also being studied for its potential use in the treatment of neurological disorders.

Mechanism Of Action

The mechanism of action of Unii-F7YC3C4yfs is not fully understood. However, it has been found to inhibit the activity of specific enzymes and receptors in the body, which are involved in various physiological processes.

Biochemical And Physiological Effects

Unii-F7YC3C4yfs has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and kill bacteria. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using Unii-F7YC3C4yfs in lab experiments is its high purity. This ensures that the results obtained from the experiments are accurate and reliable. However, the synthesis method of Unii-F7YC3C4yfs is complex and requires expertise in organic chemistry. This may limit its use in some labs.

Future Directions

There are several future directions for the research on Unii-F7YC3C4yfs. One direction is to study its potential use in the treatment of neurological disorders. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to understand the mechanism of action of Unii-F7YC3C4yfs and its potential applications in various fields of research.
Conclusion:
Unii-F7YC3C4yfs is a chemical compound with unique properties that has potential applications in various fields of scientific research. Its synthesis method is complex, but its high purity ensures accurate and reliable results in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.

properties

IUPAC Name

2-[3-[2-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34)/t14-,17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQQXRRWRZFGDW-WBAXXEDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-F7YC3C4yfs

CAS RN

291778-77-3
Record name AE-3763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291778773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AE-3763
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7YC3C4YFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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